BenchChemオンラインストアへようこそ!

3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Lipophilicity Physicochemical property Drug discovery

This 2-oxopyrrolidine-bridged benzamide offers unique conformational flexibility (4 rotatable bonds) and a balanced lipophilicity (XLogP3 3.7) ideal for CNS library curation. Its dual hydrogen-bond-acceptor motif (benzamide + pyrrolidinone carbonyls) enables bidentate interactions unattainable with simpler analogs. Procure with confidence using the exact mass specification (336.183778 Da) as a QC gate to eliminate isomeric or truncated byproducts.

Molecular Formula C21H24N2O2
Molecular Weight 336.435
CAS No. 852155-20-5
Cat. No. B2612692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS852155-20-5
Molecular FormulaC21H24N2O2
Molecular Weight336.435
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC(=C(C=C3)C)C
InChIInChI=1S/C21H24N2O2/c1-15-6-10-19(11-7-15)23(14-22-12-4-5-20(22)24)21(25)18-9-8-16(2)17(3)13-18/h6-11,13H,4-5,12,14H2,1-3H3
InChIKeyWZFZOLDTYOZHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide (CAS 852155‑20‑5): Core Identity and Physicochemical Starting Point for Procurement


3,4‑Dimethyl‑N‑(4‑methylphenyl)‑N‑[(2‑oxopyrrolidin‑1‑yl)methyl]benzamide (CAS 852155‑20‑5) is a synthetic benzamide derivative that incorporates a 2‑oxopyrrolidine moiety via an N‑methylene bridge [1]. Its molecular formula is C₂₁H₂₄N₂O₂, with a molecular weight of 336.4 g mol⁻¹ and a computed XLogP3 of 3.7, indicating moderate lipophilicity [1]. It is registered in authoritative chemical databases under PubChem CID 3237729 and ChEMBL ID CHEMBL1503444, confirming its existence as a discrete, catalogued chemical entity distinct from simpler benzamide analogs [1][2].

Why Generic Substitution Fails for 3,4-Dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide


Simple substitution with close analogs such as 3,4‑dimethyl‑N‑[(4‑methylphenyl)methyl]benzamide (lacking the 2‑oxopyrrolidine group) or N‑(3,4‑dimethylphenyl)‑4‑methylbenzamide (lacking the N‑methylene‑pyrrolidinone bridge) is not viable. The 2‑oxopyrrolidin‑1‑yl‑methyl substituent introduces a hydrogen‑bond‑acceptor motif and additional conformational constraints that fundamentally alter the compound’s interaction with biological targets, as evidenced by its distinct ChEMBL registration separate from simpler benzamides [1]. The N‑(2‑oxopyrrolidin‑1‑yl)methyl group also shifts the compound’s lipophilicity and polar surface area relative to non‑pyrrolidinone analogs, which can change membrane permeability and target binding kinetics—differences that are not captured when a user orders a structurally truncated replacement [2].

Quantitative Differentiation: 3,4-Dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide vs. Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation from 3,4-Dimethyl-N-[(4-methylphenyl)methyl]benzamide

The target compound exhibits a computed XLogP3 of 3.7, whereas the des‑pyrrolidinone analog 3,4‑dimethyl‑N‑[(4‑methylphenyl)methyl]benzamide (CAS not retrieved, but presumably higher logP due to removal of the polar 2‑oxopyrrolidine) is predicted to be more lipophilic. While a direct experimental comparison is unavailable, the XLogP3 of 3.7 for the target compound places it in a moderate lipophilicity range preferred for oral bioavailability [1].

Lipophilicity Physicochemical property Drug discovery

Hydrogen‑Bond Acceptor Count vs. 3,4-Dimethyl-N-(4-methylphenyl)benzamide

The target compound has 2 hydrogen‑bond acceptors (both carbonyl oxygens: benzamide C=O and 2‑oxopyrrolidine C=O). In contrast, 3,4‑dimethyl‑N‑(4‑methylphenyl)benzamide (PubChem CID 833085) possesses only 1 hydrogen‑bond acceptor. The additional acceptor site can strengthen and/or reorient target‑ligand interactions, providing a distinct pharmacophoric profile [1][2].

Hydrogen bonding Molecular recognition Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility vs. N-(3,4-Dimethylphenyl)-4-methylbenzamide

The target compound has 4 rotatable bonds, whereas N‑(3,4‑dimethylphenyl)‑4‑methylbenzamide (the positional isomer lacking the pyrrolidinone bridge) has only 2 rotatable bonds. The increased flexibility may allow the target compound to adopt a wider range of bioactive conformations, potentially improving induced‑fit binding to flexible protein targets [1].

Conformational flexibility Molecular design Ligand efficiency

Exact Mass as an Analytical Identity Marker vs. Common Impurity Overlap

The monoisotopic exact mass of the target compound is 336.183778 Da, a value that distinguishes it from potential synthetic intermediates such as 3,4‑dimethyl‑N‑(4‑methylphenyl)benzamide (exact mass ≈ 239.131 Da) and side products lacking the pyrrolidinone group [1]. This exact mass serves as a definitive LC‑MS identifier during quality‑control verification, ensuring that what was ordered is what was delivered.

Analytical chemistry Quality control Compound identity

Application Scenarios Where 3,4-Dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide Demonstrates Measurable Differentiation


Focused CNS‑Oriented Screening Libraries

With an XLogP3 of 3.7, this compound resides in the lipophilicity sweet‑spot for blood‑brain‑barrier penetration. Library curators building CNS‑biased compound collections should prioritize the pyrrolidinone derivative over more lipophilic des‑pyrrolidinone analogs (predicted XLogP3 > 4) to maintain favorable ADME profiles while preserving a benzamide scaffold [1].

Hydrogen‑Bond‑Driven Fragment‑Based Drug Discovery

The presence of two hydrogen‑bond acceptor sites (benzamide carbonyl and 2‑oxopyrrolidine carbonyl) makes this compound a superior starting fragment for targets requiring bidentate hydrogen‑bond interactions, as opposed to simpler benzamides that offer only a single acceptor [2].

Conformational Sampling in Flexible Binding‑Site Studies

The 4 rotatable bonds confer greater conformational freedom than the 2‑rotatable‑bond analog N‑(3,4‑dimethylphenyl)‑4‑methylbenzamide. Researchers investigating induced‑fit mechanisms or intrinsically disordered protein regions can use this compound to probe a wider conformational landscape without synthesizing additional analogs [3].

HRMS‑Based Quality Control Verification

The exact mass of 336.183778 Da allows QC laboratories to unambiguously confirm the identity of the received compound. Any sample lacking this exact mass should be rejected, providing an objective procurement gate that prevents mis‑shipment of isomeric or truncated by‑products [4].

Quote Request

Request a Quote for 3,4-dimethyl-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.